
2-amino-3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of closely related compounds involves multi-component reactions, such as the three-component reaction between malonamide, aldehyde, and malononitrile in water using triethylamine as a base at room temperature. These methods highlight the versatility and efficiency of synthesizing complex molecules with pyridine and carboxamide functionalities in aqueous media, which might offer insights into the synthesis of the target compound (Jayarajan et al., 2019).
Molecular Structure Analysis
Studies on isostructural compounds with pyrimidine and pyridine rings have shown significant displacements from the planar structure, with N-H...N and N-H...O hydrogen bonds playing a crucial role in linking molecules into sheets. This information can be applied to understand the molecular structure of the target compound, indicating the importance of hydrogen bonding in its structural stability (Trilleras et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds often involve interactions with specific binding sites, such as the colchicine binding site of tubulin, which may contribute to the inhibition of tubulin polymerization and anticancer activity. These insights can shed light on the potential biological interactions and mechanisms of action of the target compound (Jayarajan et al., 2019).
Physical Properties Analysis
The physical properties of structurally related compounds, including solubility, thermal stability, and molecular interactions, are crucial for understanding the behavior of the target compound in different environments. The solubility in polar solvents and thermal stability data from related polymers provide a basis for predicting similar properties in the target compound (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
Investigations into the chemical properties of similar compounds, such as their reactivity, synthesis pathways, and interaction with other molecules, are vital for understanding the target compound's potential applications and reactivity patterns. For instance, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides highlights the reactivity of chloro and pyridine functional groups, which could be relevant to the chemical behavior of the target compound (Qing-cai, 2011).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
- Improvement in Synthesis : A study on the synthesis of a related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, explores optimized reaction conditions for improved yield and purity (Yang-Heon Song, 2007).
- Regioexhaustive Functionalization : Functionalization of similar chloro- and bromo-(trifluoromethyl)pyridines into various carboxylic acids is examined, contributing to the chemical versatility of this class of compounds (F. Cottet et al., 2004).
Biological Applications
- Antioxidant and Antitumor Activity : Novel heterocyclic aryl monoazo organic compounds, including derivatives of the pyridine class, were synthesized and showed significant in vitro antioxidant and antitumor activities (M. Khalifa et al., 2015).
- NLO and Molecular Docking Analyses : Synthesized compounds related to this pyridine class were investigated for non-linear optical properties and potential anticancer activity through molecular docking studies (R. Jayarajan et al., 2019).
Miscellaneous Applications
- Polyamide Synthesis : Studies on the synthesis of new polyamides using derivatives of pyridine, highlighting the compound's utility in polymer science (K. Faghihi & Zohreh Mozaffari, 2008).
- Antimicrobial Activity : Synthesis of pyridothienopyrimidines and pyridothienotriazines, including pyridine derivatives, showed promising antimicrobial activities (A. Abdel-rahman et al., 2002).
Eigenschaften
IUPAC Name |
2-amino-3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3O/c14-6-1-3-7(4-2-6)21-12(22)9-8(13(16,17)18)5-20-11(19)10(9)15/h1-5H,(H2,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIMRFDCUDCTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=NC=C2C(F)(F)F)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(2-(1-methyl-1H-indol-3-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2488438.png)
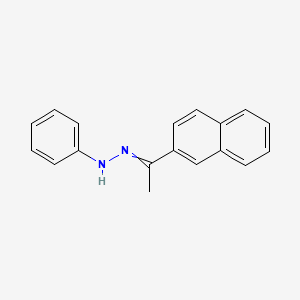
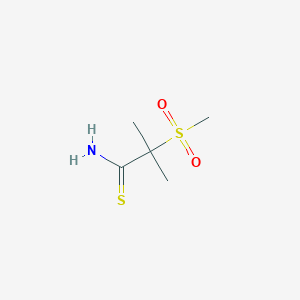
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488445.png)
![8-[(4-Benzylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2488446.png)
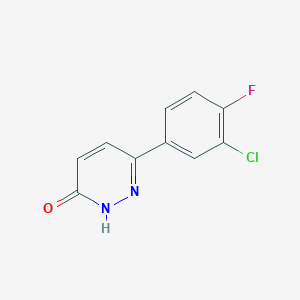
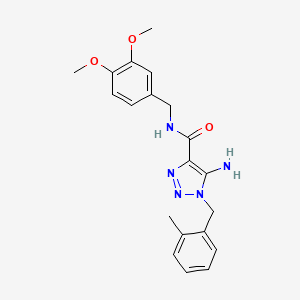
![3-(5-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2488450.png)
![N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2488453.png)
![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2488454.png)
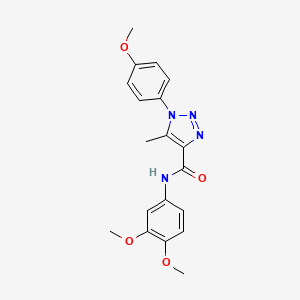

![1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2488458.png)
